molecular formula C8H18N2O2S B2670527 N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide CAS No. 886506-45-2

N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide

Cat. No.: B2670527
CAS No.: 886506-45-2
M. Wt: 206.3
InChI Key: RQZYNIVGAJEPJB-UHFFFAOYSA-N
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Description

N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is used primarily in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The methanesulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Piperidin-3-yl)ethyl)methanesulfonamide: Similar structure but with the piperidine ring attached at a different position.

    N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide: Another positional isomer with different biological activity.

Uniqueness

N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research in various fields .

Properties

IUPAC Name

N-(2-piperidin-2-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-5-8-4-2-3-6-9-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZYNIVGAJEPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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